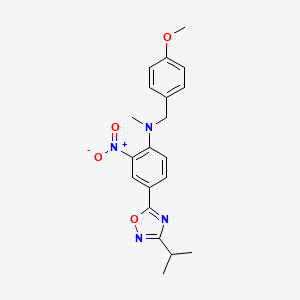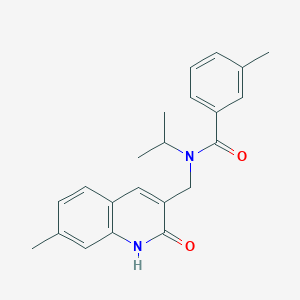
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide, also known as HMA-1, is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology. In
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells and bacteria. This compound has been shown to bind to the ribosome, which is responsible for protein synthesis, and prevent the formation of new proteins. This leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and replication of bacteria by preventing the formation of new proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide is its potent antitumor and antibacterial activity. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for research purposes. However, one limitation of this compound is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide. One direction is to explore the potential of this compound as a therapeutic agent for cancer and bacterial infections. Additionally, further research is needed to determine the mechanism of action of this compound and to identify any potential side effects or toxicity. Finally, the synthesis of analogs of this compound could lead to the development of more potent and selective compounds for use in research and therapeutic applications.
In conclusion, this compound is a promising chemical compound with potential applications in medicinal chemistry, drug discovery, and molecular biology. Its potent antitumor and antibacterial activity make it a valuable tool for research purposes. However, further research is needed to determine its safety and efficacy in vivo and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with isopropylamine, followed by the reaction of the resulting product with 2-hydroxy-7-methylquinoline. This process results in the formation of this compound, which is a white crystalline solid.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)24(22(26)18-7-5-6-15(3)10-18)13-19-12-17-9-8-16(4)11-20(17)23-21(19)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYFZFTUNXRFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

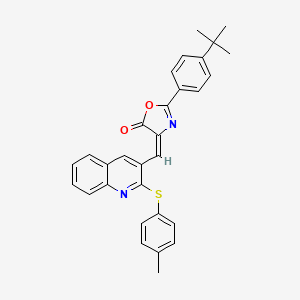
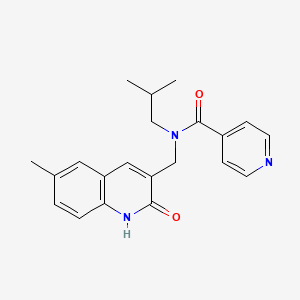

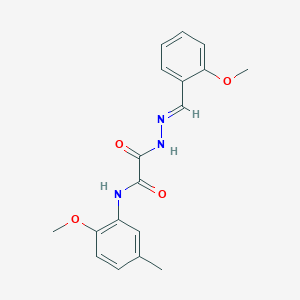
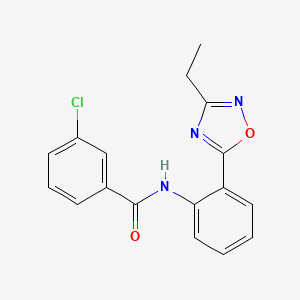
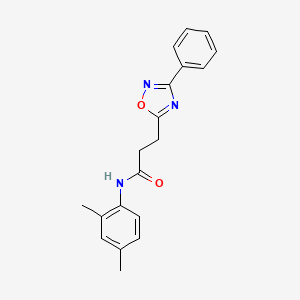

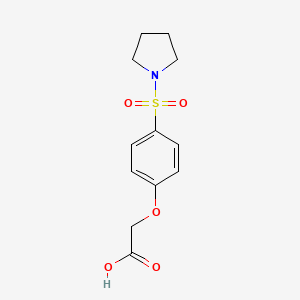
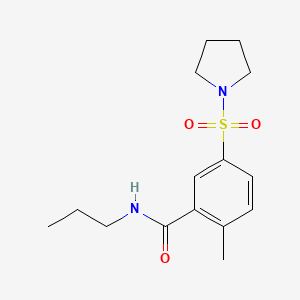
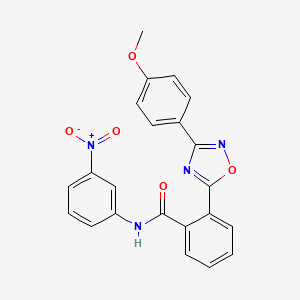

![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)
